molecular formula C16H16N2O4 B3972514 5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE

5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE

Cat. No.: B3972514
M. Wt: 300.31 g/mol
InChI Key: OWOOITRODDADAJ-UHFFFAOYSA-N
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Description

5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties

Properties

IUPAC Name

5-(3-nitro-4-piperidin-1-ylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-11-13-5-7-16(22-13)12-4-6-14(15(10-12)18(20)21)17-8-2-1-3-9-17/h4-7,10-11H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOOITRODDADAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3=CC=C(O3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE typically involves multi-step organic reactions. One common method includes the nitration of a piperidine-substituted phenyl compound followed by the introduction of a furan ring through a formylation reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 5-(3-AMINO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE.

    Reduction: Formation of 5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURANOL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity to its targets, while the furan ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-NITRO-4-PIPERIDINOPHENYL)-1-ETHANONE
  • (3-NITRO-4-PIPERIDINOPHENYL)METHANOL

Uniqueness

5-(3-NITRO-4-PIPERIDINOPHENYL)-2-FURALDEHYDE is unique due to the presence of both a furan ring and an aldehyde group, which are not commonly found together in similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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